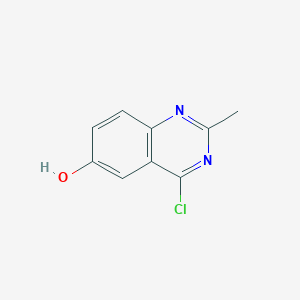

4-Chloro-2-methylquinazolin-6-ol

Description

Historical Context of Quinazoline (B50416) Compounds in Medicinal and Synthetic Chemistry

The journey of quinazoline chemistry began in the 19th century, with the first synthesis of a quinazoline derivative reported in 1869. researchgate.net Since then, the field has expanded dramatically, with researchers exploring the synthesis and properties of a vast array of quinazoline derivatives. These compounds have been found to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.gov The inherent versatility of the quinazoline ring system has established it as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in bioactive compounds. nih.gov This has led to the development of several FDA-approved drugs containing the quinazoline moiety, primarily in the area of oncology. pnrjournal.com

Structural Significance of the 4-Chloro-2-methylquinazolin-6-ol Core

The specific structure of this compound, featuring a chloro group at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 6-position, imparts a unique combination of electronic and steric properties. The chlorine atom at the C4 position is a key reactive site, susceptible to nucleophilic substitution, which allows for the straightforward introduction of various functional groups. researchgate.netmdpi.com This reactivity is a critical feature for the synthesis of diverse libraries of compounds for biological screening.

Rationale for Academic Research Focus on this compound

While specific research dedicated exclusively to this compound is limited in publicly available literature, the rationale for its investigation can be inferred from studies on analogous compounds. The primary motivation for academic research into this and similar quinazoline derivatives lies in its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the reactive 4-chloro group allows for its use as a building block in the generation of novel compound libraries. nih.gov By modifying this position, researchers can systematically alter the properties of the molecule and explore its structure-activity relationships (SAR). The hydroxyl group also offers a site for further chemical modification. The core quinazoline scaffold itself is a known pharmacophore, and the specific substitution pattern of this compound presents a unique opportunity to explore new chemical space and potentially discover novel bioactive agents.

Chemical and Physical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted properties. These values are computationally generated and should be considered as estimates.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₉H₇ClN₂O | N/A |

| Molecular Weight | 194.62 g/mol | N/A |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Solubility | Not Available | N/A |

| pKa | Not Available | N/A |

Synthesis Methods

A plausible synthetic route for this compound can be proposed based on established quinazoline synthesis methodologies. A common approach involves the construction of the corresponding quinazolinone precursor, followed by chlorination.

A potential synthetic pathway could start from a substituted anthranilic acid derivative, which would undergo cyclization to form the 2-methyl-6-hydroxyquinazolin-4(3H)-one. This intermediate would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 4-position. researchgate.net

Hypothetical Synthesis Scheme:

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

4-chloro-2-methylquinazolin-6-ol |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(13)4-7(8)9(10)12-5/h2-4,13H,1H3 |

InChI Key |

QAIWQDJICUROGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)O)C(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Methylquinazolin 6 Ol

Classical Synthetic Routes to Quinazoline (B50416) Derivatives

The synthesis of the quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history dating back to the 19th century. Classical methods for constructing this scaffold often involve the condensation of anthranilic acid derivatives with various reagents. These foundational routes have been adapted and modified over the years to produce a wide array of substituted quinazolines.

Adaptations for 4-Chloro-2-methylquinazolin-6-ol Synthesis

The synthesis of the specific derivative, this compound, requires a multi-step approach that builds upon these classical methods. A common strategy involves the initial construction of a substituted quinazolin-4(3H)-one, which is then chlorinated to yield the final product.

A plausible classical route would begin with a suitably substituted anthranilic acid, specifically 2-amino-5-hydroxybenzoic acid. This starting material would undergo cyclization with a source for the C2-methyl group, such as acetic anhydride (B1165640) or N-acetylanthranilic acid, to form 6-hydroxy-2-methylquinazolin-4(3H)-one. The subsequent and crucial step is the chlorination of the 4-position. This is typically achieved by treating the quinazolinone intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net These reagents effectively replace the hydroxyl group at the 4-position with a chlorine atom, yielding this compound. The general scheme for such a synthesis is outlined below:

Scheme 1: Plausible Classical Synthesis of this compound

Step 1: Cyclization

2-Amino-5-hydroxybenzoic acid + Acetic Anhydride → 6-Hydroxy-2-methylquinazolin-4(3H)-one

Step 2: Chlorination

6-Hydroxy-2-methylquinazolin-4(3H)-one + POCl₃ → this compound

Modern and Green Chemistry Approaches to this compound

In recent years, the principles of green chemistry have increasingly influenced synthetic organic chemistry, aiming to develop more environmentally benign and efficient processes. researchgate.net This has led to the exploration of new catalytic systems and alternative energy sources for the synthesis of quinazoline derivatives, including this compound.

Catalytic Synthesis Strategies

Modern synthetic methods often employ catalysts to improve reaction rates, yields, and selectivity under milder conditions. For the synthesis of quinazolinone precursors, various catalysts have been investigated. These include both metal-based and organocatalysts. For instance, Lewis acids like indium(III) triflate have been shown to effectively catalyze the cycloaddition reactions that form the quinazoline core. researchgate.net Organocatalysts, such as chiral phosphoric acids and triethanolamine, have also been utilized for the enantioselective and domino synthesis of quinazolinone derivatives, respectively. nih.gov While not explicitly detailed for this compound, these catalytic approaches could be adapted to its synthesis, potentially offering advantages over traditional methods.

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of quinazolinone derivatives has been successfully achieved using microwave irradiation, sometimes in solvent-free conditions or in greener solvents like water. rsc.orgbeilstein-journals.org For example, the reaction of substituted methyl anthranilates with isocyanates in a mixture of DMSO and water under microwave irradiation has been reported to efficiently produce 2,4(1H,3H)-quinazolinediones. nih.gov Similarly, microwave-assisted amination of 4-chloroquinazolines has been developed as a rapid and efficient method. nih.govbeilstein-journals.org These techniques could be applied to the synthesis of this compound, significantly reducing reaction times and potentially minimizing the use of hazardous solvents.

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction conditions is a critical aspect of any chemical synthesis to maximize the yield and purity of the desired product. For the synthesis of this compound, several parameters can be adjusted.

In the classical synthesis, the choice of solvent, temperature, and reaction time for both the cyclization and chlorination steps can significantly impact the outcome. For instance, in the synthesis of a related compound, 4-methylquinazoline, the optimization of catalyst (BF₃-Et₂O), substrate ratio, temperature (150°C), and time (6 hours) led to a high yield of 86%. journalirjpac.com Similarly, for the formation of other quinazoline derivatives, the choice of solvent was found to be crucial, with acetonitrile (B52724) often providing the best results. researchgate.net The molar ratio of reactants and the choice of base can also play a decisive role in the selectivity and yield of the reaction. researchgate.net

The table below summarizes key parameters that are often optimized in quinazoline synthesis:

| Parameter | Typical Range/Options | Impact on Reaction |

| Solvent | Acetonitrile, DMF, THF, Toluene, Water | Affects solubility, reaction rate, and work-up |

| Temperature | Room Temperature to Reflux | Influences reaction rate and selectivity |

| Catalyst | Lewis acids (e.g., In(OTf)₃), Brønsted acids, Organocatalysts | Increases reaction rate and can improve selectivity |

| Reactant Ratio | Stoichiometric to excess | Can drive the reaction to completion and affect by-product formation |

| Reaction Time | Minutes to hours | Determines the extent of reaction completion |

Purification Techniques for this compound in Academic Research

After the synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, and by-products. In an academic research setting, several standard techniques are employed.

Crystallization is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful crystallization.

Column chromatography is another powerful purification technique. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Washing with appropriate solvents can also be used to remove certain impurities. For example, washing a solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. In the synthesis of a related compound, 4-chloro-7-fluoro-6-nitro quinazoline, the crude product was washed with a mixture of petroleum ether and ethyl acetate (B1210297). google.com

The selection of the purification method depends on the physical properties of this compound and the nature of the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity for subsequent applications.

Chromatographic Separations

Chromatographic techniques are widely used for the purification of quinazoline derivatives. Flash column chromatography, in particular, is a common and effective method. The choice of the stationary phase and the eluent system is crucial for achieving good separation.

For compounds analogous to this compound, silica gel is the most frequently used stationary phase due to its polarity and versatility. The eluent system, or mobile phase, is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is optimized to ensure that the target compound has a suitable retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, generally between 0.2 and 0.4, for effective separation on a column.

In the case of related 2-chloro-4-anilinoquinazoline derivatives, purification is often achieved using flash chromatography with a mobile phase consisting of dichloromethane (B109758) and methanol. mdpi.com For other quinolone analogues, a mixture of ethyl acetate and petroleum ether has been successfully employed. nih.gov The selection of the solvent system would depend on the specific impurities present in the reaction mixture containing this compound.

Table 1: Exemplary Chromatographic Conditions for Related Quinazoline Compounds

| Compound Class | Stationary Phase | Eluent System | Reference |

| 2-chloro-4-anilinoquinazolines | Silica Gel | Dichloromethane:Methanol (99:1) | mdpi.com |

| 4-hydroxy-2-quinolone analogues | Silica Gel | Ethyl Acetate:Petroleum Ether (1:1) | nih.gov |

The process would involve dissolving the crude product in a minimal amount of the eluent or a stronger solvent, adsorbing it onto a small amount of silica gel, and then loading it onto the top of a prepared silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization Methodologies

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

For quinazoline and quinoline (B57606) derivatives, various solvents have been documented for recrystallization. For instance, a crude product of 2-chloro-4-amino-6,7-dimethoxyquinazoline was purified by recrystallization from methanol. google.com In another case, 4-chloro-6,7-dimethoxyquinoline (B44214) was purified by recrystallization from a mixed solvent system of ethanol (B145695) and ethyl acetate. google.com The choice of solvent is critical and often determined empirically.

Table 2: Recrystallization Solvents for Related Quinazoline/Quinoline Compounds

| Compound | Recrystallization Solvent(s) | Reference |

| 2-chloro-4-amino-6,7-dimethoxyquinazoline | Methanol | google.com |

| 4-hydroxy-6,7-dimethoxyquinoline | Not specified | google.com |

| 4-chloro-6,7-dimethoxyquinoline | Ethanol/Ethyl Acetate | google.com |

To purify this compound, a screening of various solvents such as methanol, ethanol, ethyl acetate, or mixtures thereof would be performed. The crude solid would be dissolved in a minimal amount of the hot solvent, and the solution would then be allowed to cool slowly. The pure crystals that form would be collected by filtration, washed with a small amount of cold solvent, and then dried.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloro 2 Methylquinazolin 6 Ol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail regarding the chemical environment of individual atoms. For 4-Chloro-2-methylquinazolin-6-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the complete atomic framework.

1H NMR and 13C NMR Analysis of this compound

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the quinazoline (B50416) ring, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the hydroxyl and methyl groups. The methyl group would appear as a singlet, typically in the upfield region of the aromatic signals. The hydroxyl proton signal can vary in its chemical shift and may be broad, depending on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum of this compound would display distinct signals for each carbon atom in the quinazoline ring system, as well as for the methyl carbon. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon atom attached to the chlorine (C-4) would be significantly downfield shifted due to the halogen's electronegativity. Similarly, the carbon bearing the hydroxyl group (C-6) and the carbons of the heterocyclic ring would have characteristic chemical shifts.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values may vary based on the solvent and instrumental parameters.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-5 | 7.5 - 7.8 | C-2 | 155 - 160 |

| H-7 | 7.0 - 7.3 | C-4 | 150 - 155 |

| H-8 | 7.6 - 7.9 | C-4a | 120 - 125 |

| CH₃ | 2.5 - 2.8 | C-5 | 115 - 120 |

| OH | 9.0 - 11.0 | C-6 | 150 - 155 |

| C-7 | 110 - 115 | ||

| C-8 | 125 - 130 | ||

| C-8a | 145 - 150 | ||

| CH₃ | 20 - 25 |

Note: These are predicted values and may differ from experimental results.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring portion of the quinazoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached protons. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal in the HSQC spectrum.

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound (C₉H₇ClN₂O). The experimentally determined exact mass should match the theoretically calculated mass, confirming the elemental composition. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For this compound, common fragmentation pathways could involve the loss of the methyl group, the hydroxyl group, or the chlorine atom, as well as cleavage of the quinazoline ring system. Analysis of these fragmentation pathways can corroborate the structure determined by NMR. For instance, the fragmentation of related quinazolinone derivatives often shows characteristic losses that can be compared to the observed spectrum. beilstein-journals.org

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N stretching vibration of the quinazoline ring is expected in the 1600-1650 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would show absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol (B47542) would likely be observed between 1200 and 1260 cm⁻¹. Finally, a characteristic absorption for the C-Cl bond would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 |

| C=N (Quinazoline) | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1260 |

| C-Cl | Stretching | 600 - 800 |

By integrating the data from these powerful analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved, which is a critical step in any research involving this compound.

An extensive search for scientific literature and data pertaining specifically to the chemical compound This compound has been conducted. The objective was to gather detailed research findings for an article structured around advanced spectroscopic and analytical characterization techniques.

The search results did yield information on related but structurally distinct quinazoline derivatives. However, in strict adherence to the user's instructions to focus solely on this compound, the data for these other compounds cannot be used as a substitute. The unique substitution pattern of this compound means that its spectroscopic and chromatographic properties would be distinct from those of its analogues.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The required data for the following sections and subsections is not available in the public domain:

Chromatographic Purity Assessment in Research Studies

High-Performance Liquid Chromatography (HPLC)

Without access to primary research data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Consequently, the data tables and detailed research findings for each specified analytical technique cannot be provided.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. However, the direct analysis of this compound by GC can be challenging due to its chemical structure. The presence of a hydroxyl (-OH) group, and to a lesser extent the nitrogen atoms in the quinazoline ring, can lead to issues such as low volatility, poor thermal stability, and undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification. researchgate.netyoutube.com

To overcome these limitations, a crucial sample preparation step known as derivatization is typically employed. greyhoundchrom.com Derivatization chemically modifies the analyte to create a more volatile and thermally stable derivative that is amenable to GC analysis. researchgate.netsigmaaldrich.com This process not only improves chromatographic performance but can also enhance detector response. researchgate.net

For compounds containing hydroxyl groups like this compound, the most common derivatization strategy is silylation. sigmaaldrich.comgcms.cz This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.com The resulting TMS ether of this compound would be significantly more volatile and less polar, making it ideal for GC analysis.

Another potential derivatization approach is acylation, which involves the reaction of the hydroxyl group with an acylating agent, such as an anhydride (B1165640) or an acyl halide, to form an ester. gcms.cz

Once derivatized, the resulting volatile derivative of this compound can be analyzed using a gas chromatograph, typically coupled with a mass spectrometer (GC-MS) for definitive identification. The GC separates the derivative from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted derivative and provides a characteristic mass spectrum, which serves as a molecular fingerprint for identification.

Table 1: Illustrative GC-MS Parameters for the Analysis of TMS-Derivatized this compound

| Parameter | Value/Description |

| GC Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, ramped to 280 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow rate |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Dependent on the specific column and conditions, but would be shorter than the underivatized compound. |

| Expected Mass Spectrum | Characteristic fragments corresponding to the TMS-derivatized molecule. |

It is important to note that the development of a specific GC method for the analysis of derivatized this compound would require optimization of various parameters, including the choice of derivatizing agent, reaction conditions, GC column, and temperature program, to achieve the desired separation and sensitivity. sigmaaldrich.com

Exploration of Biological Activities and Molecular Interactions of 4 Chloro 2 Methylquinazolin 6 Ol in Vitro Studies

Investigating Enzyme Inhibition Potentials (e.g., Kinases, Proteases)

There is currently no available scientific literature detailing the in vitro enzyme inhibition properties of 4-Chloro-2-methylquinazolin-6-ol.

Receptor Binding Studies and Ligand-Target Interactions

Specific data from receptor binding assays or studies on the ligand-target interactions of this compound are not present in the current body of scientific research.

Modulation of Cellular Pathways in Model Systems (e.g., Cell Line Studies)

Research on the modulation of cellular pathways by this compound in cell line models has not been published.

Antimicrobial Activity Studies (In Vitro)

There are no available in vitro studies on the antimicrobial activity of this compound against various bacterial strains.

Antifungal Activity Studies (In Vitro)

In vitro studies investigating the antifungal properties of this compound have not been reported.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

There is a lack of published data on the in vitro antiproliferative effects of this compound in cancer cell lines.

Anti-inflammatory Mechanism Research (In Vitro Models)

Specific research into the in vitro anti-inflammatory mechanisms of this compound is not documented in the scientific literature.

Structure Activity Relationship Sar Studies of 4 Chloro 2 Methylquinazolin 6 Ol Derivatives

Design Principles for 4-Chloro-2-methylquinazolin-6-ol Analogues

The design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves bioisosteric replacement, where functional groups are substituted with others that have similar physical or chemical properties. nih.gov This approach can significantly alter molecular size, shape, electron distribution, and other characteristics that influence biological activity and toxicity. nih.gov

Another key principle is the strategic modification of substituents at specific positions on the quinazoline (B50416) ring, namely the C-2, C-4, and C-6 positions, which have been identified as critical for pharmacological activity. nih.gov The introduction of various functional groups at these positions can modulate the molecule's interaction with its biological target. For instance, the presence of a methyl group at the C-2 position and a halogen at the C-6 position are considered important for certain biological activities. nih.gov

Furthermore, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the activity of designed analogues and to understand their binding modes with target proteins. nih.gov These in silico techniques help in prioritizing the synthesis of compounds with the highest potential for desired biological effects.

Impact of Substituent Modifications at the Quinazoline Core on Activity

The C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution, making it a common site for modification. chim.itresearchgate.net The introduction of various amine or substituted amine groups at this position has been shown to significantly influence biological activity. nih.govresearchgate.net For example, the replacement of the chloro group with different amino moieties can lead to compounds with a range of pharmacological properties. researchgate.net

The nature of the substituent at the C-4 position can impact the molecule's ability to form hydrogen bonds and other interactions with its biological target. Studies have shown that the regioselective substitution at the C-4 position is a well-established method for synthesizing bioactive 4-aminoquinazolines. researchgate.net The reactivity of the C-4 position is often greater than that of the C-2 position in nucleophilic substitution reactions. beilstein-journals.org

| Compound ID | C-4 Substituent | Observed Activity |

| Analogue A | -NH-Aryl | Varies with aryl substitution |

| Analogue B | -NH-Alkyl | Generally shows different potency |

| Analogue C | -NH-Heterocycle | Can introduce new interaction points |

This table is for illustrative purposes and does not represent actual experimental data.

The C-2 position of the quinazoline core also plays a crucial role in determining the biological profile of its derivatives. While generally less reactive than the C-4 position towards nucleophilic attack, modifications at C-2 are essential for modulating activity. beilstein-journals.org The presence of a methyl group, as in the parent compound, is often considered favorable. nih.gov

Introducing different substituents at the C-2 position can influence the steric and electronic properties of the molecule. For instance, replacing the methyl group with larger alkyl or aryl groups can either enhance or diminish activity depending on the specific biological target. chim.it The synthesis of C-2 substituted quinazolines can be achieved through various methods, including cyclization reactions of appropriately substituted anilines. beilstein-journals.org

| Compound ID | C-2 Substituent | Effect on Activity |

| Parent | -CH₃ | Baseline activity |

| Analogue D | -Aryl | Activity dependent on aryl group's nature |

| Analogue E | -Thiol | Often essential for certain antimicrobial activities |

This table is for illustrative purposes and does not represent actual experimental data.

The C-6 position of the quinazoline ring is another critical site for substitution, and the nature of the substituent at this position can significantly impact biological activity. The presence of a halogen, such as the chloro group in the parent compound, is often associated with enhanced potency. nih.gov

| Compound ID | C-6 Substituent | Impact on Potency/Selectivity |

| Parent | -Cl | Contributes to baseline activity |

| Analogue F | -OCH₃ | Can alter electronic properties |

| Analogue G | -Br | Often shows similar or enhanced activity to -Cl |

This table is for illustrative purposes and does not represent actual experimental data.

Stereochemical Considerations and Enantiomeric Purity in SAR

Stereochemistry and enantiomeric purity are critical aspects of SAR studies, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological activities and metabolic profiles. While the parent compound, this compound, is achiral, the introduction of chiral centers through substituent modifications necessitates the evaluation of individual enantiomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogues, QSAR studies can provide valuable insights into the structural features that are important for their activity. nih.gov

These models are built using a set of molecular descriptors, which quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. nih.gov By correlating these descriptors with the observed biological activity, a predictive model can be developed. nih.gov

A robust QSAR model can be used to:

Predict the activity of newly designed compounds before their synthesis, thus saving time and resources.

Identify the key molecular properties that govern the biological activity, providing a deeper understanding of the SAR.

Guide the design of more potent and selective analogues by indicating which structural modifications are likely to be beneficial.

The development of reliable QSAR models requires a dataset of compounds with well-defined structures and accurately measured biological activities. nih.gov

Descriptor Selection and Model Development

The foundation of a robust QSAR model lies in the meticulous selection of molecular descriptors and the subsequent development of a mathematical relationship between these descriptors and the biological activity of the compounds. nih.gov For quinazoline derivatives, a variety of descriptor types are considered to capture the diverse physicochemical properties that govern their interactions with biological targets. nih.gov These can be broadly categorized as constitutional, topological, geometrical, physicochemical, and electronic descriptors.

In the development of QSAR models for quinazoline analogues, researchers often employ a comprehensive suite of descriptors calculated using specialized software like Dragon and Hyperchem. nih.gov Studies have highlighted the importance of several descriptor classes for predicting the anticancer activity of quinazoline derivatives. These include constitutional, functional, chemical, resource description framework, 2D autocorrelation, and charge descriptors. nih.gov The process typically involves calculating a large number of descriptors and then using statistical methods to select a subset that is most relevant to the biological activity being modeled. frontiersin.org

One common approach involves dividing the available compounds into a training set, used to build the model, and a test set, used to validate its predictive ability. frontiersin.orgbiointerfaceresearch.com For instance, in a study on quinazoline derivatives targeting the MCF-7 breast cancer cell line, compounds were split into a training set (78%) and a test set (22%) to develop and validate the QSAR model. biointerfaceresearch.com The biological activity is typically expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50), and serves as the dependent variable in the QSAR equation. biointerfaceresearch.com

Various statistical and machine learning techniques are employed to construct the QSAR models. Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are commonly used linear regression methods. researchgate.net Non-linear methods, such as those based on gene expression programming (GEP) algorithms, have also been shown to produce stable and predictive models. frontiersin.orgnih.gov For example, a study comparing different methods found that a genetic algorithm-partial least squares (GA-PLS) approach yielded the best model for a series of quinazoline derivatives. nih.gov Another investigation utilized a machine learning-based support vector machine (SVM) technique to establish a correlation between molecular structure and anti-proliferative activity. biointerfaceresearch.com

The selection of the most influential descriptors is a critical step. For instance, in a 2D-QSAR study of quinazoline derivatives as antitumor agents, four key descriptors were identified as having a significant influence on anticancer activity: the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, surface tension, and the number of H-bond donors. researchgate.net In another study, the heuristic method was used to develop several linear regression QSAR models, with the best model being selected based on statistical parameters. frontiersin.org

The table below provides an example of descriptors that have been identified as significant in various QSAR studies on quinazoline derivatives.

| Descriptor Type | Specific Descriptor | Significance in QSAR Model |

|---|---|---|

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Influences the molecule's ability to accept electrons. researchgate.net |

| Physicochemical | Dipole Moment (MD) | Relates to the overall polarity of the molecule. researchgate.net |

| Physicochemical | Surface Tension | Affects the molecule's interaction at interfaces. researchgate.net |

| Structural | Number of H-bond donors | Important for specific interactions with biological targets. researchgate.net |

| Topological | Local Dipole Index (LDI) | Measures charge polarization within the molecule. tandfonline.com |

| Quantum Chemical | Highest Occupied π Orbital (HOP) Energy | Relates to the electron-donating ability of π-systems. tandfonline.com |

Predictive Capabilities of QSAR Models

The ultimate test of a QSAR model is its ability to accurately predict the biological activity of novel compounds. youtube.com The predictive performance of these models is assessed using various statistical metrics derived from both internal and external validation procedures. biointerfaceresearch.comtandfonline.com

Key statistical parameters used to evaluate the robustness and predictive power of QSAR models include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive squared correlation coefficient for the external test set (R²pred). tandfonline.com Generally, a QSAR model is considered to have good predictive capability when the values of R², Q², and R²pred are greater than 0.6, 0.5, and 0.5, respectively. nih.govtandfonline.com

For example, a machine learning-based SVM model for quinazoline derivatives demonstrated a high R² value of 0.749 and an exceptionally strong external validation R²test value of 0.991, indicating excellent predictive performance. biointerfaceresearch.com In another study on antimalarial quinazoline derivatives, a 3D-QSAR model developed using the Comparative Molecular Field Analysis (CoMFA) method yielded a Q² of 0.63, an R² of 0.83, and an R²pred of 0.70. tandfonline.com The associated Comparative Molecular Similarity Index Analysis (CoMSIA) model also showed good predictive quality with a Q² of 0.584, an R² of 0.816, and an R²pred of 0.73. tandfonline.com

A study on quinazoline derivatives as osteosarcoma inhibitors reported a highly predictive 3D-QSAR model with a Q² of 0.63 and an R² of 0.987. frontiersin.orgnih.gov The external validation of this model further confirmed its stability and strong predictive power with an R²ext value of 0.997. nih.gov Similarly, QSAR models for wild-type EGFR inhibitors built using various descriptor sets achieved correlation coefficients (R) in the range of 0.77 to 0.89. plos.org

The predictive power of these models allows for the virtual screening and design of new, potentially more active compounds. nih.govresearchgate.net By analyzing the QSAR model, researchers can identify which molecular features are positively or negatively correlated with the desired biological activity. For instance, if a model indicates that lower LUMO energy is beneficial for activity, new compounds can be designed with substituents that lower the LUMO energy. researchgate.net This in silico design process significantly streamlines the drug discovery pipeline by prioritizing the synthesis of compounds with a higher probability of success.

The table below summarizes the predictive capabilities of various QSAR models developed for quinazoline derivatives from different studies.

| QSAR Model Type | Target/Activity | R² | Q² | R²pred / R²test | Reference |

|---|---|---|---|---|---|

| ML-based SVM | Antiproliferative (MCF-7) | 0.749 | - | 0.991 | biointerfaceresearch.com |

| CoMFA | Antimalarial | 0.83 | 0.63 | 0.70 | tandfonline.com |

| CoMSIA | Antimalarial | 0.816 | 0.584 | 0.73 | tandfonline.com |

| 3D-QSAR (CoMSIA) | Osteosarcoma Inhibitors | 0.987 | 0.63 | 0.997 (R²ext) | frontiersin.orgnih.gov |

| SMOreg (PaDEL descriptors) | Wild-type EGFR Inhibitors | 0.83 (R) | - | - | plos.org |

Computational and Theoretical Investigations of 4 Chloro 2 Methylquinazolin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of electronic distribution and molecular geometry.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.gov For quinazoline (B50416) derivatives, DFT calculations are often employed to determine these parameters. For instance, studies on related 2,4-dichloroquinazolines have shown that the LUMO coefficient is highest at the C4 carbon, making it the most susceptible site for nucleophilic attack. researchgate.net This aligns with the common synthetic route for producing 4-aminoquinazolines. researchgate.netnih.gov

A theoretical analysis of 4-Chloro-2-methylquinazolin-6-ol would similarly map its electron density and electrostatic potential (MEP) to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Predicts chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.42 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Energy minimization is a computational process used to determine the most stable three-dimensional structure of a molecule, known as its ground-state geometry. This is typically achieved using methods like DFT with a suitable basis set, such as B3LYP/6-31+G(d,p). nih.gov For a molecule like this compound, the quinazoline ring system is largely planar. Conformational analysis would primarily investigate the rotational barrier and preferred orientation of the hydroxyl (-OH) group at the 6-position, which can influence its hydrogen bonding capabilities and interactions with other molecules.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting ligand-protein interactions and binding affinities.

Given that many 4-anilinoquinazoline (B1210976) derivatives are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, EGFR is a plausible protein target for in-silico studies involving this compound. nih.govnih.gov

After docking this compound into a protein's active site, the resulting complex is analyzed to identify key interactions. These interactions are critical for the stability of the ligand-protein complex. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH group on the ligand) and acceptors (like backbone carbonyls or specific amino acid residues in the protein).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (the quinazoline core) and hydrophobic residues in the protein's binding pocket.

Pi-Pi Stacking: Aromatic rings, such as the quinazoline system, can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

In studies with related quinazoline compounds targeting EGFR, hydrogen bonds and other key interactions with specific residues in the active site were observed. nih.gov

Docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger predicted binding affinity. For example, docking studies of 6-bromo-quinazoline derivatives against the EGFR target yielded binding energies of -6.7 and -5.3 kcal/mol. nih.gov These values serve as a benchmark for what might be expected for similar compounds.

Table 2: Illustrative Molecular Docking Results against EGFR (PDB: 1M17)

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| This compound (Hypothetical) | -6.9 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |

| Erlotinib (Reference Ligand) | -8.5 | Met793, Thr790, Cys797 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system, providing insights into the stability and conformational flexibility of the complex.

A typical MD simulation for a ligand-EGFR complex might be run for a period of 100 nanoseconds. nih.gov The primary goal is to assess the conformational stability of the enzyme and the durability of the ligand's binding pose as predicted by docking. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding mode is stable.

Stability and Conformational Changes in Solution

Molecular dynamics simulations can model the behavior of this compound in an aqueous environment, revealing its structural flexibility and the stability of different conformations. The quinazoline ring system is generally planar and rigid. The primary conformational flexibility in this compound would arise from the rotation of the hydroxyl group at the 6-position and any minor puckering of the heterocyclic ring.

The solvent-solute interactions, particularly hydrogen bonding between the hydroxyl group and water molecules, would significantly influence the molecule's conformational preferences and stability. The chloro group at position 4 and the methyl group at position 2 will also affect the molecule's solubility and electronic distribution, which in turn impacts its stability in solution. Theoretical calculations can predict the most energetically favorable conformations and the energy barriers between them.

Protein-Ligand Complex Dynamics

Understanding the dynamic behavior of a ligand when bound to a protein is crucial for predicting its binding affinity and mechanism of action. nih.gov Molecular dynamics simulations of a this compound-protein complex can elucidate the stability of the binding pose and the key interactions that maintain the complex.

These simulations can track the movement of the ligand within the binding pocket and the conformational changes in the protein upon binding. Analysis of the simulation trajectory can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the quinazoline ring can participate in π-π stacking interactions. The chloro and methyl groups can also contribute to binding through hydrophobic or halogen-bond interactions. These dynamic studies provide a more realistic picture of the binding event than static docking models. nih.gov

In Silico ADMET Prediction for Lead Optimization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. mdpi.com For this compound, various computational models can predict its ADMET properties based on its chemical structure.

These predictive models utilize large datasets of known compounds to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). rsc.org The predictions for this compound would be derived from the general properties of the quinazoline scaffold, modified by the specific substituents. For example, the lipophilicity (logP) is a key parameter influencing absorption and distribution, and it would be affected by the presence of the chloro, methyl, and hydroxyl groups.

Table 1: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate to High | Expected to cross the intestinal barrier effectively. |

| P-glycoprotein Substrate | Likely No | Reduced potential for efflux-mediated resistance. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Moderate | May have potential for CNS activity. |

| Plasma Protein Binding | High | Could affect the free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Possible | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Possible | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a reasonable half-life. |

| Toxicity | ||

| AMES Mutagenicity | Likely Negative | Low probability of being mutagenic. |

| hERG Inhibition | Low to Moderate Risk | Should be experimentally verified. |

| Hepatotoxicity | Possible | A common liability for aromatic compounds. |

Note: The values in this table are hypothetical and based on general predictions for quinazoline derivatives. Specific experimental validation is required.

De Novo Design Approaches Based on this compound Scaffold

The this compound scaffold can serve as a starting point for de novo drug design, an approach that involves the computational generation of novel molecular structures with desired biological activities. nih.gov By understanding the structure-activity relationships of this scaffold, new derivatives can be designed to optimize potency, selectivity, and ADMET properties.

Computational techniques such as pharmacophore modeling can be employed. nih.gov A pharmacophore model for a specific target can be built based on the key interaction features of known active compounds. The this compound structure can then be used as a template to design new molecules that fit this pharmacophore model. For instance, the hydroxyl group might be identified as a key hydrogen bond donor, and new analogs could be designed to maintain this interaction while modifying other parts of the molecule to improve other properties.

Fragment-based design is another powerful de novo approach. The this compound scaffold can be "grown" by adding new chemical fragments, or it can be linked to other fragments to create novel chemical entities. These computational strategies accelerate the design-synthesis-testing cycle in drug discovery.

Chemical Transformations and Derivatization Strategies of 4 Chloro 2 Methylquinazolin 6 Ol

Functionalization at the Hydroxyl Group (C-6)

The hydroxyl group at the C-6 position of the quinazoline (B50416) ring offers a prime location for functionalization through several well-established chemical reactions. These modifications can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Etherification and Esterification Reactions

Etherification and esterification are common strategies to modify the phenolic hydroxyl group. In etherification, the hydroxyl group is converted into an ether linkage, often by reaction with an alkyl halide in the presence of a base. This transformation can introduce a variety of alkyl or aryl groups, thereby modulating the lipophilicity and steric bulk of the molecule.

Esterification, on the other hand, introduces an ester functional group. This is typically achieved by reacting the hydroxyl group with a carboxylic acid, acid chloride, or anhydride (B1165640). The resulting esters can act as prodrugs, which may be hydrolyzed in vivo to release the active parent compound. For instance, the formation of an acetate (B1210297) ester from a related quinazoline derivative, 4-Chloro-7-methoxyquinazolin-6-ol, has been documented. bldpharm.com

| Precursor | Reagent | Product | Reaction Type |

| 4-Chloro-7-methoxyquinazolin-6-ol | Acetic Anhydride | 4-Chloro-7-methoxyquinazolin-6-yl acetate | Esterification |

Nucleophilic Substitution Reactions at the Chloro Group (C-4)

The chlorine atom at the C-4 position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the presence of the adjacent nitrogen atom in the pyrimidine (B1678525) ring. researchgate.net This provides a powerful tool for introducing a wide array of functional groups, leading to diverse libraries of quinazoline derivatives.

Amination Reactions

The displacement of the C-4 chloro group by various amines is a widely employed strategy in the synthesis of biologically active quinazoline derivatives. researchgate.netresearchgate.netmdpi.com These amination reactions can be performed with a broad range of primary and secondary amines, leading to the corresponding 4-amino-2-methylquinazolin-6-ol derivatives. The reaction conditions can be tuned to accommodate different amines, often involving heating in a suitable solvent, sometimes in the presence of a base. researchgate.net The introduction of different amino substituents can profoundly impact the biological activity of the resulting compounds.

| Reactant | Nucleophile | Product |

| 4-Chloroquinazoline (B184009) | Pyrrolidine | 4-Pyrrolidinylquinazoline |

| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | 2-Trifluoromethyl-4-pyrrolidinylquinazoline |

Thiolation Reactions

Similar to amination, thiolation reactions involve the displacement of the C-4 chloro group by a sulfur nucleophile, such as a thiol or thiolate anion. This introduces a thioether linkage at the C-4 position, which can further be oxidized to sulfoxides or sulfones, adding another layer of chemical diversity. The introduction of a sulfur-containing moiety can influence the compound's metabolic stability and binding interactions with biological targets. For example, 4-Chloro-8-methylquinoline-2(1H)-one has been shown to undergo nucleophilic substitution with sulfanyl (B85325) nucleophiles. mdpi.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the C-4 position of chloroquinazolines.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the C-4 chloro group with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, and vinyl substituents at the C-4 position. wikipedia.orgresearchgate.net

| Electrophile | Nucleophile | Catalyst/Base | Product |

| Aryl Halide | Arylboronic Acid | Pd(OAc)2/PCy3 | Biaryl |

| Vinyl Halide | Vinylboronic Acid | Pd2(dba)3/P(t-Bu)3 | Diene |

Stille Coupling: The Stille coupling reaction utilizes an organotin reagent as the coupling partner for the C-4 chloro group, again catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov While organotin compounds are toxic, the Stille reaction offers a broad scope and is effective for creating complex molecular architectures. wikipedia.orgnih.gov

| Electrophile | Nucleophile | Catalyst | Product |

| Aryl Halide | Organostannane | Pd(PPh3)4 | Biaryl |

| Vinyl Halide | Vinylstannane | Pd(OAc)2 | Diene |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the C-4 position and a terminal alkyne. researchgate.netresearchgate.netnih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.netorganic-chemistry.org The resulting 4-alkynylquinazolines are valuable intermediates that can be further elaborated.

| Electrophile | Nucleophile | Catalyst/Co-catalyst/Base | Product |

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)2/Cs2CO3 | 4-(Phenylethynyl)-2-trichloromethylquinazoline |

| 2-Substituted 4-chloroquinazolines | Terminal Alkynes | Pd(PPh3)4/CuI/Cs2CO3 | 4-Alkynylquinazolines |

Electrophilic Aromatic Substitution on the Quinazoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org In the context of the 4-Chloro-2-methylquinazolin-6-ol scaffold, the directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The hydroxyl (-OH) group at the 6-position is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the chloro (-Cl) group at the 4-position and the methyl (-CH3) group at the 2-position have a lesser influence. The heterocyclic nitrogen atoms also affect the electron density of the carbocyclic ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. libretexts.org For instance, nitration of a similar quinoline (B57606) system, 4-methoxyaniline, to produce 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline has been reported, highlighting the feasibility of introducing a nitro group onto the heterocyclic ring system. atlantis-press.com While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of EAS on substituted aromatic systems suggest that substitution would likely occur at the positions ortho to the powerful hydroxyl activating group, which are positions 5 and 7.

Research on related quinazolinone structures has shown that substitution at various positions on the benzene (B151609) ring can significantly influence biological activity. For example, the introduction of a nitro group at the 6-position of a quinazoline entity has been associated with improved anti-cancer potency. nih.gov Similarly, the presence of iodine at the 6 and 8 positions of a quinazolinone has been shown to enhance antibacterial activity. nih.gov These findings underscore the importance of electrophilic aromatic substitution as a strategy for modifying the properties of the quinazoline core.

Ring Modifications and Annulations to Expand the Scaffold

The modification of the quinazoline ring system through annulation reactions provides a powerful strategy for creating more complex, fused heterocyclic systems. These expanded scaffolds can lead to novel pharmacological properties.

One common approach involves the reaction of a chloroquinazoline derivative with hydrazine (B178648) hydrate, followed by condensation with various reagents to form fused triazolo-quinazoline derivatives. chem-soc.si For example, a 4-chloroquinazoline derivative can be converted to a 4-hydrazinylquinazoline, which then serves as a key intermediate. Reaction of this intermediate with aromatic aldehydes can lead to the formation of a fused nih.govchem-soc.sinih.govtriazolo[4,3-c]quinazoline system. chem-soc.si

Another strategy involves nucleophilic substitution followed by ring-closing reactions. For instance, the reaction of a 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine has been shown to proceed via ring opening of the pyrone ring followed by ring closure to form a new heterocyclic ring fused to the quinolinone core. researchgate.net This type of ring transformation, often referred to as a Ring Opening-Ring Closure (RORC) reaction, can be utilized to incorporate pyrazole (B372694) or pyrimidine nuclei onto the quinolinone framework. researchgate.net

Furthermore, the chloro group at the 4-position is susceptible to nucleophilic displacement by various nucleophiles, which can then be utilized for further ring annulation. For example, reaction with thiourea (B124793) can introduce a thiol group, which can be subsequently alkylated or used in cyclization reactions. mdpi.com

The synthesis of fused quinazoline derivatives is a vibrant area of research, driven by the potential for discovering new bioactive molecules. The versatility of the this compound scaffold, with its multiple reaction sites, makes it an attractive starting material for the construction of diverse and complex heterocyclic systems.

Future Perspectives in 4 Chloro 2 Methylquinazolin 6 Ol Research

Development of Novel Synthetic Methodologies

While classical methods for quinazoline (B50416) synthesis, such as the Niementowski synthesis, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-Chloro-2-methylquinazolin-6-ol and its derivatives. nih.gov Modern synthetic chemistry offers several promising avenues. rsc.org

Advancements in catalysis, such as photoredox and C-H activation strategies, could provide novel ways to construct or functionalize the quinazoline core under milder conditions. rsc.org For instance, developing a one-pot synthesis from readily available precursors that avoids harsh chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would be a significant step forward. researchgate.net Microwave-assisted synthesis has already been shown to accelerate N-arylation reactions of 4-chloroquinazolines, suggesting its potential applicability for creating libraries of derivatives rapidly and efficiently. nih.gov Furthermore, multicomponent reactions, which allow the assembly of complex molecules from three or more starting materials in a single step, could streamline the synthesis of diverse analogs, enhancing the efficiency of drug discovery programs. rsc.orgnih.gov

Identification of New Molecular Targets for Biological Activity

The quinazoline framework is a cornerstone of many targeted cancer therapies, most notably as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comnih.govnih.gov Future research on this compound should aim to explore a broader range of molecular targets beyond these well-established kinases.

Systematic screening of the compound and its derivatives against diverse target classes is crucial. This could include other enzyme families, such as Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and a target for certain cancer therapies, or DNA gyrase, an essential bacterial enzyme. nih.govrsc.org Given the structural motifs, investigating its potential as an inhibitor of tubulin polymerization or as a modulator of protein-protein interactions is also a valid direction. nih.govnih.gov The hydroxyl group at the 6-position and the chloro group at the 4-position are particularly significant, as modifications at these sites have been shown to influence activity and selectivity against various targets. mdpi.commedchemexpress.com Identifying novel targets will open up possibilities for therapeutic applications in different diseases, including infectious diseases and other types of cancer. rsc.orgnih.gov

Integration with Advanced Drug Discovery Platforms

Exploration of Chemo- and Regioselective Modifications

The chemical structure of this compound offers multiple sites for modification, and the ability to selectively functionalize these positions is key to creating diverse and potent analogs. Future research must focus on chemo- and regioselective reactions that can predictably modify one functional group while leaving others intact. nih.gov

The chlorine atom at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, ether, or thioether linkages. nih.govmdpi.com DFT calculations have shown that the C4 position is more susceptible to nucleophilic attack than the C2 position in 2,4-dichloroquinazolines, a principle that holds for this scaffold. mdpi.comresearchgate.net The hydroxyl group at C6 can be readily alkylated or acylated to modulate solubility and create potential prodrugs. The methyl group at C2 and the aromatic C-H bonds of the benzene (B151609) ring also present opportunities for late-stage functionalization through modern synthetic methods like C-H activation. rsc.org Developing a toolbox of selective reactions will enable the systematic exploration of the structure-activity relationship (SAR) around the quinazoline core.

| Position | Reactive Group | Potential Modifications | Purpose |

| C4 | -Cl (Chloro) | Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols. | Introduce diverse side chains to interact with target proteins (e.g., anilinoquinazolines for kinase inhibition). nih.govresearchgate.net |

| C6 | -OH (Hydroxyl) | Alkylation, Acylation, Etherification. | Modulate solubility, metabolic stability, and cell permeability; create prodrugs. mdpi.com |

| C2 | -CH₃ (Methyl) | Oxidation, Halogenation, Condensation. | Explore interactions with specific sub-pockets of a target's active site. |

| C5, C7, C8 | Aromatic C-H | C-H Activation, Halogenation, Nitration. | Fine-tune electronic properties and create new points for vector growth. rsc.orgnih.gov |

Computational Chemistry in Guiding Experimental Research

Computational chemistry is a powerful tool for accelerating drug discovery and should be extensively used to guide experimental work on this compound. nih.gov Molecular docking studies can predict how derivatives of the compound might bind to the active sites of various target proteins, such as EGFR, VEGFR, or PARP. nih.govnih.govsums.ac.ir This allows for the rational design of new molecules with potentially higher affinity and selectivity. medchemexpress.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity. nih.govmedchemexpress.com These models can then predict the potency of unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. medchemexpress.com Furthermore, Molecular Dynamics (MD) simulations can assess the stability of ligand-protein complexes over time, providing deeper insights into the binding mechanism. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to understand and predict the regioselectivity of synthetic reactions, complementing the experimental efforts described in the previous section. mdpi.comresearchgate.net By combining computational predictions with empirical lab work, the research and development process can become more efficient and targeted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.